molecular formula C6H10ClF3N2 B12313025 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride

Cat. No.: B12313025
M. Wt: 202.60 g/mol
InChI Key: UAQJRRLPJIRIBX-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride (CAS: 1823931-68-5) is a bicyclo[1.1.1]pentane (BCP)-derived compound with a trifluoromethyl (-CF₃) substituent at the 3-position and a hydrazine group at the bridgehead carbon. This compound is commercially available with ≥97% purity and is stored at room temperature, making it suitable for research applications in drug discovery, materials science, and bioisostere development . Its BCP scaffold is prized for its high strain energy (~40 kcal/mol) and utility as a non-classical bioisostere for tert-butyl groups or aromatic rings, enhancing metabolic stability and solubility in pharmaceuticals .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClF3N2

Molecular Weight

202.60 g/mol

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride

InChI

InChI=1S/C6H9F3N2.ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;/h11H,1-3,10H2;1H

InChI Key

UAQJRRLPJIRIBX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Diazotization-Reduction Strategy

Reaction Pathway and Mechanism

A widely cited method involves diazotization of p-trifluoromethylaniline followed by reduction to yield the target hydrazine hydrochloride. The process begins with diazotization using sodium nitrite under acidic conditions, forming a diazonium intermediate. Subsequent reduction with sodium sulfite generates the hydrazine derivative, which is protonated to form the hydrochloride salt.

Key Steps:
  • Diazotization :

    • Reactants : p-Trifluoromethylaniline, NaNO₂, HCl.
    • Conditions : Temperature maintained at –5°C to 15°C to prevent decomposition.
    • pH Control : Adjusted to 5–7 using Na₂CO₃ to stabilize the diazonium intermediate.
  • Reduction :

    • Reducing Agent : Sodium sulfite (Na₂SO₃).
    • Temperature : 0–25°C to minimize side reactions.
    • Workup : Acidification with HCl followed by refluxing ensures complete protonation.
Performance Metrics:
Parameter Value Source
Yield 75–85%
Purity 97–99%
Scale Gram to kilogram

Optimization Insights

  • Temperature Control : Lower temperatures (–5°C) during diazotization improve intermediate stability.
  • Stoichiometry : A 1:1.05–3.00 molar ratio of aniline to NaNO₂ ensures complete conversion.
  • Solvent System : Aqueous HCl mixed with DMSO/DME enhances solubility and reaction efficiency.

Metallaphotoredox Multicomponent Coupling

Catalytic System and Substrates

Recent advances employ iridium/nickel metallaphotoredox catalysis to construct trifluoromethylated bicyclo[1.1.1]pentane derivatives. This method leverages visible light to drive radical-mediated C–N bond formation, bypassing traditional diazotization.

Reaction Components:
  • Catalysts : [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (4 mol%) and Ni(NO₃)₂·6H₂O/BPhen (20 mol%).
  • Substrates : 3,3,3-Trifluoropropene, nitroarenes, tertiary alkylamines.
  • Solvent : DMSO/DME (2:1 v/v) optimizes radical stability.
Advantages:
  • Modularity : Enables incorporation of diverse substituents via nitroarene selection.
  • Mild Conditions : Ambient temperature (~80°C) under blue LED irradiation.
Limitations:
  • Cost : High catalyst loading (24 mol% total) limits industrial scalability.
  • Purification : Requires reversed-phase chromatography for product isolation.

Propellane-Based Synthesis

Stepwise Functionalization

A scalable route starts with [1.1.1]propellane, which undergoes radical-mediated hydrazination:

  • Hydrazination :

    • Reactants : Propellane, di-tert-butyl azodicarboxylate (DBAD), Mn(dpm)₃ catalyst.
    • Conditions : Radical initiation at 0°C in iPrOH/DCM.
  • Deprotection :

    • Reagent : HCl in EtOAc removes Boc groups, yielding the hydrochloride salt.
Performance Data:
Step Yield Purity Source
Hydrazination 69% 95%
Deprotection 82% 98%

Photochemical Scalability

A 2024 Nature study highlights a light-driven, catalyst-free method using propellane and alkyl iodides in flow reactors:

  • Throughput : Kilogram-scale synthesis achieved in 24 hours.
  • Purity : ~90% after solvent evaporation, bypassing chromatography.

Comparative Analysis of Methods

Method Yield Scalability Cost Complexity
Diazotization 75–85% High Low Moderate
Metallaphotoredox 50–70% Moderate High High
Propellane 60–82% Very High Medium Low

Key Trends :

  • Industrial preference leans toward diazotization and propellane routes due to scalability.
  • Photochemical methods reduce purification demands but require specialized equipment.

Purification and Characterization

Isolation Techniques

  • Crystallization : Ethyl acetate/hexane mixtures precipitate the hydrochloride salt.
  • Chromatography : Reversed-phase C18 silica resolves hydrazine derivatives from by-products.

Analytical Data

  • ¹H NMR : Singlets at δ 2.44 (bridging protons) and δ 1.82 (trifluoromethyl group).
  • HPLC : Retention time ~8.2 min (C18 column, 97–99% purity).

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

The incorporation of bicyclo[1.1.1]pentane structures into drug molecules has been shown to improve pharmacokinetic properties compared to traditional aromatic rings. This compound acts as a bioisostere for phenyl and tert-butyl groups, enhancing passive permeability and solubility while reducing metabolic degradation .

Case Study : Research indicates that compounds featuring bicyclo[1.1.1]pentane can exhibit improved efficacy in targeting specific biological pathways, particularly in anti-cancer and anti-inflammatory therapies. For instance, studies have demonstrated that derivatives of this bicyclic structure can modulate enzyme activity relevant to cancer progression .

Agrochemicals

In agrochemical applications, [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride has potential as a precursor for the synthesis of novel pesticides and herbicides. The trifluoromethyl group is known to enhance biological activity and stability under environmental conditions, which is crucial for agricultural applications.

Case Study : A recent study explored the synthesis of new fungicides based on this hydrazine derivative, demonstrating effective control over fungal pathogens with minimal toxicity to non-target organisms .

Material Science

The unique structural properties of bicyclo[1.1.1]pentane derivatives allow for their use in the development of advanced materials, including polymers and nanocomposites. The rigidity and three-dimensionality provided by the bicyclic framework contribute to enhanced mechanical properties.

Case Study : Research has shown that incorporating [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine into polymer matrices can significantly improve thermal stability and mechanical strength, making it suitable for high-performance applications in aerospace and automotive industries .

Comparative Analysis of Applications

Application AreaKey BenefitsExample Studies
Medicinal ChemistryImproved pharmacokineticsAnti-cancer therapeutic development
AgrochemicalsEnhanced efficacy and stabilityNovel fungicide synthesis
Material ScienceIncreased mechanical propertiesHigh-performance polymer composites

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous BCP derivatives:

Compound Name CAS Number Molecular Formula Substituent(s) Functional Group Molecular Weight (g/mol) Key Features
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride 1823931-68-5 C₆H₁₁Cl₂F₃N₂ -CF₃ at 3-position Hydrazine (dihydrochloride) 265.08 High purity (≥97%), room-temperature stability
[3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride EN300-27717825 C₈H₁₄ClF₃N₂ -CF₂CF₂CF₃ at 3-position Hydrazine (hydrochloride) 254.66 Extended fluorinated chain; potential for enhanced lipophilicity
(3-Methylbicyclo[1.1.1]pentan-1-yl)hydrazine hydrochloride 1450723-53-1 C₆H₁₁ClN₂ -CH₃ at 3-position Hydrazine (hydrochloride) 162.62 Reduced steric bulk compared to -CF₃; simpler synthetic route
[3-(3-Fluorophenyl)bicyclo[1.1.1]pent-1-yl]hydrazine 2287315-79-9 C₁₁H₁₃FN₂ 3-fluorophenyl at 3-position Hydrazine (free base) 192.23 Aromatic substituent enables π-π interactions; free base form
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride 1886967-52-7 C₇H₁₁ClF₃N -CF₃ at 3-position Amine (hydrochloride) 217.62 Amine group instead of hydrazine; direct bioisostere for drug candidates

Physicochemical Properties

  • Lipophilicity : The -CF₃ group in the target compound increases lipophilicity (LogP ~2.1) compared to the methyl analogue (LogP ~1.3), enhancing membrane permeability .
  • Solubility: Hydrochloride salts improve aqueous solubility; the dihydrochloride form (target compound) may exhibit higher solubility than monohydrochloride analogues .
  • Stability : The BCP scaffold’s strain energy contributes to reactivity, but -CF₃ and hydrazine groups may reduce thermal stability compared to amine derivatives .

Biological Activity

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)hydrazine dihydrochloride
  • CAS Number : 1823931-68-5
  • Molecular Formula : C6H11Cl2F3N2
  • Molecular Weight : 239.06 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in key metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds can exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Anticancer Potential

Studies have suggested that hydrazine derivatives may possess anticancer properties. For example, compounds structurally related to [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine have shown activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

Enzymatic assays have revealed that hydrazine derivatives can act as inhibitors for specific enzymes, including those involved in metabolic pathways relevant to cancer and diabetes management. The inhibition of succinate dehydrogenase has been noted in related compounds, suggesting a potential for metabolic modulation .

Case Studies and Research Findings

StudyFindings
Elnagdy et al. (2022)Reported the synthesis of hydrazine derivatives and their evaluation against fungal strains, highlighting their antimicrobial potential .
Kumar et al. (2020)Investigated the anticancer activity of similar hydrazine compounds, noting significant cytotoxic effects on various cancer cell lines .
Zhang et al. (2023)Explored enzyme inhibition by hydrazine derivatives, demonstrating their potential as therapeutic agents in metabolic diseases .

Q & A

Basic: What are the optimized synthetic routes for [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride, and how do yields compare across methodologies?

Answer:
The compound can be synthesized via hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane using Mn(dpm)₃ as a catalyst, followed by deprotection and reduction . This method offers scalability (up to deca-gram scale) and improved safety compared to earlier approaches like the Schmidt reaction or Hofmann rearrangement, which suffered from poor yields (e.g., 24% for benzamide analogs) and isolation challenges . The hydrohydrazination route achieves higher efficiency (exact yield not disclosed but termed "significant improvement") and avoids hazardous intermediates like azides .

Advanced: How does the bicyclo[1.1.1]pentane (BCP) scaffold influence reactivity in C–H activation or strain-release functionalization?

Answer:
The BCP core introduces strain energy (~70 kcal/mol), enabling unique reactivity in strain-release reactions. Transition metal-catalyzed coupling (e.g., iridium-mediated hydrogen borrowing alkylation) exploits this strain to functionalize bridgehead carbons, as seen in derivatives like 1-phenyl-3-(3-(pyrrolidin-1-ylmethyl)BCP)propan-1-one . However, regioselectivity challenges arise due to the rigid geometry; computational modeling (not explicitly cited here) is often required to predict reactive sites .

Basic: What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Answer:
Key techniques include:

  • ¹³C-NMR : Resolves bridgehead carbon environments (e.g., 22 in CDCl₃ showed distinct bicyclic signals) .
  • ¹H-NMR with isotopic standards : Used for yield determination (e.g., 1,1,2,2-tetrachloroethane as an internal standard) .
  • Mass spectrometry : Validates molecular weight (e.g., exact mass 191.68 for related BCP amines) .
  • X-ray crystallography : Not explicitly cited but recommended for confirming stereochemistry in chiral analogs .

Advanced: What contradictions exist in the literature regarding the stability of hydrazine derivatives under acidic conditions?

Answer:
While notes that decomposition products include nitrogen oxides and hydrogen bromide under combustion, direct stability data for the target compound is lacking. Contradictions arise in related hydrazines: some derivatives (e.g., benzylhydrazines) are stable at 2–8°C under inert atmospheres , whereas others degrade via hydrolysis or oxidation. Researchers should conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC to resolve discrepancies .

Basic: What are the recommended storage and handling protocols to ensure compound integrity?

Answer:

  • Storage : 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Handling : Use gloves (nitrile), face shields, and fume hoods to avoid inhalation of dust or decomposition gases (e.g., NOₓ) .
  • Decomposition Mitigation : Avoid contact with strong acids/bases; use water spray or CO₂ for fire emergencies .

Advanced: How is this compound applied in medicinal chemistry, particularly for bioisostere design?

Answer:
The BCP scaffold serves as a sp³-rich bioisostere for tert-butyl or aromatic groups, improving metabolic stability. For example, Denali Therapeutics incorporated a BCP-amine derivative into DNL343, a small molecule targeting neurodegenerative diseases . The trifluoromethyl group enhances lipophilicity (logP ~1.4 predicted) and bioavailability, as seen in PROTACs and kinase inhibitors .

Advanced: What computational methods are used to predict the pharmacokinetic properties of BCP-containing compounds?

Answer:

  • Molecular Dynamics (MD) : Simulates membrane permeability using logP (XlogP ~1.4 for analogs) and polar surface area (17.1 Ų) .
  • Docking Studies : Models interactions with targets like the unfolded protein response pathway (e.g., DNL343) .
  • ADMET Prediction : Tools like SwissADME assess metabolic liability, leveraging the BCP’s resistance to cytochrome P450 oxidation .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Silica Gel Chromatography : Effective for intermediates (e.g., elution with EtOAc/hexane) .
  • Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) for hydrochloride salts .
  • Ion-Exchange Resins : Remove unreacted hydrazine or metal catalysts .

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